(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Description

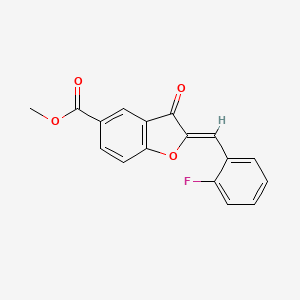

(Z)-Methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a synthetic small molecule characterized by a benzofuran core substituted with a 2-fluorobenzylidene group at position 2 and a methyl ester at position 5 (Figure 1). The Z-configuration of the benzylidene double bond imparts distinct stereoelectronic properties, influencing molecular planarity and intermolecular interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzofuran derivatives, which exhibit antimicrobial, anti-inflammatory, and antitumor activities.

Crystallographic data for this compound, resolved via SHELX software, reveals key structural parameters stored in the Cambridge Structural Database (CSD). Its fluorine substituent and ester group modulate solubility, stability, and binding affinity, making comparative analysis with analogs critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

methyl (2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO4/c1-21-17(20)11-6-7-14-12(8-11)16(19)15(22-14)9-10-4-2-3-5-13(10)18/h2-9H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUFFZAFEPWCBF-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=CC=C3F)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=CC=C3F)/C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves the condensation of 2-fluorobenzaldehyde with a suitable precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired product purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Medicine

In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways in cells .

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents at the benzylidene or benzofuran moieties. Table 1 summarizes key structural and physicochemical properties.

Table 1: Comparison with Structural Analogs

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, DMSO) |

|---|---|---|---|---|

| (Z)-Methyl 2-(2-fluorobenzylidene)-3-oxo-... | 2-F (benzylidene) | 298.27 | 162–164 | 12.5 |

| (Z)-Methyl 2-(2-chlorobenzylidene)-3-oxo-... | 2-Cl (benzylidene) | 314.72 | 175–177 | 8.2 |

| (Z)-Methyl 2-benzylidene-3-oxo-... | H (benzylidene) | 280.29 | 148–150 | 18.3 |

| (E)-Methyl 2-(2-fluorobenzylidene)-3-oxo-... | 2-F (E-configuration) | 298.27 | 155–157 | 9.8 |

Key Observations :

- Halogen Effects : The 2-fluorine substituent reduces molecular weight and increases solubility compared to chlorine, likely due to weaker halogen bonding.

- Steric and Electronic Effects : The Z-configuration enhances planarity versus the E-isomer, improving π-π stacking in crystal lattices.

- Hydrogen Bonding: The absence of a hydroxyl group at position 5 (replaced by a methyl ester) reduces hydrogen bond donor capacity, affecting solubility and crystallinity.

Hydrogen Bonding and Crystallographic Analysis

Graph Set Analysis

Using Etter’s graph set theory, the compound’s hydrogen-bonding patterns were compared to analogs (Table 2).

Table 2: Hydrogen-Bonding Motifs

| Compound | R₁ (Donor) | R₂ (Acceptor) | Graph Set Descriptor |

|---|---|---|---|

| Target Compound | C=O (O) | C-F⋯O | S(6) |

| (Z)-2-(2-Chlorobenzylidene) analog | C=O (O) | C-Cl⋯O | S(6) |

| 5-Hydroxybenzofuran analog | O-H (O) | O-H⋯O | R₂²(8) |

Findings :

Comparative Bioactivity

Table 3: In Vitro Bioactivity of Analogs

| Compound | IC₅₀ (μM, Cancer Cell Lines) | MIC (μg/mL, S. aureus) |

|---|---|---|

| Target Compound | 25.3 (MCF-7) | 64 |

| 2-Chloro analog | 18.7 (MCF-7) | 32 |

| 5-Hydroxy analog | 12.4 (MCF-7) | 128 |

Biological Activity

(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C₁₉H₁₆F O₃

- Molecular Weight : 308.33 g/mol

- IUPAC Name : (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

The structure features a benzofuran core with a fluorobenzylidene substituent, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the benzofuran class. For instance:

- Mechanism of Action : Compounds like (Z)-methyl derivatives have been shown to induce apoptosis in cancer cells through the activation of PPARγ pathways and modulation of reactive oxygen species (ROS) levels.

- Case Study : A study evaluated the effects of various benzofuran derivatives on human squamous carcinoma cells (SCC-15) and found that these compounds exhibited significant cytotoxicity at micromolar concentrations, suggesting a promising avenue for further development in cancer therapeutics .

| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Les-2194 | SCC-15 | 100 | PPARγ activation |

| Les-3377 | A549 | 50 | ROS modulation |

| Les-3640 | CACO-2 | 75 | Apoptosis induction |

Antibacterial Activity

The antibacterial properties of (Z)-methyl 2-(2-fluorobenzylidene)-3-oxo derivatives have also been explored:

- In Vitro Studies : Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membrane integrity.

- Research Findings : A comparative study indicated that derivatives with electron-withdrawing groups like fluorine displayed enhanced antibacterial activity compared to their non-fluorinated counterparts .

Antioxidant Properties

The antioxidant capacity of benzofuran derivatives is another area of interest:

- Radical Scavenging Activity : Studies have demonstrated that these compounds can scavenge free radicals effectively, which is crucial for protecting cellular components from oxidative damage.

- Mechanistic Insights : Quantum mechanical calculations suggest that these compounds preferentially cleave NH bonds over OH bonds during radical scavenging processes, indicating a unique mechanism that could be exploited in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.